

A Technical Guide to Dde Biotin-PEG4-Picolyl Azide: Suppliers, Applications, and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dde Biotin-PEG4-Picolyl Azide*

Cat. No.: *B11828508*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dde Biotin-PEG4-Picolyl Azide**, a versatile chemical probe crucial for advancements in chemical biology, proteomics, and drug discovery. This guide details its suppliers, core applications, and provides detailed experimental protocols for its use.

Introduction to Dde Biotin-PEG4-Picolyl Azide

Dde Biotin-PEG4-Picolyl Azide is a multifunctional reagent that combines several key features, making it an invaluable tool for researchers. It contains a biotin handle for affinity purification, a picolyl azide group for efficient click chemistry reactions, a PEG4 spacer to enhance solubility, and a cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.^{[1][2]} This unique combination allows for the selective labeling, capture, and subsequent mild release of target biomolecules.

The picolyl azide moiety significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for efficient and specific labeling of alkyne-modified proteins, nucleic acids, and other biomolecules.^[2] The hydrophilic PEG4 spacer improves the water solubility of the reagent and the resulting conjugates, which is advantageous in biological systems.^[2]

A key feature of this reagent is the hydrazine-cleavable Dde linker.^[3] This allows for the release of captured biomolecules from streptavidin or avidin supports under mild conditions,

avoiding the harsh denaturing conditions often required for breaking the strong biotin-streptavidin interaction. This is particularly beneficial for preserving the integrity and function of sensitive protein complexes for downstream analysis.

Suppliers of Dde Biotin-PEG4-Picolyl Azide

A variety of suppliers offer **Dde Biotin-PEG4-Picolyl Azide**, with variations in purity, available quantities, and pricing. Below is a comparative table summarizing the product specifications from several prominent vendors.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	Storage Conditions
AxisPharm	AP12676	≥95%	815.99	-20°C
Precise PEG	VB-4125	>96%	815.99	-20°C
BroadPharm	Not specified	≥95%	815.98	-20°C
Sigma-Aldrich	901991	Not specified	815.99	-20°C
Vector Labs	CCT-1186	Not specified	815.98	-20°C
MedChemExpress	HY-140915	>98%	815.98	-20°C (3 years)
DC Chemicals	DC35079	Not specified	815.99	-20°C
Ruixibiotech	Not specified	Not specified	Not specified	Not specified

Note: Purity levels and other specifications are as reported by the suppliers and may be subject to lot-to-lot variation. It is recommended to consult the certificate of analysis for the most accurate information.

Key Applications

The unique properties of **Dde Biotin-PEG4-Picolyl Azide** lend it to a range of applications in modern biological research, most notably in proteomics and the development of novel therapeutic modalities.

Affinity Purification and Proteomics

This reagent is extensively used for the enrichment and identification of interacting proteins through pull-down assays. Alkyne-modified bait proteins can be labeled with **Dde Biotin-PEG4-Picolyl Azide** via click chemistry. These biotinylated proteins, along with their interacting partners, can then be captured on streptavidin-coated beads. The cleavable Dde linker allows for the gentle elution of the entire protein complex for subsequent analysis by mass spectrometry, facilitating the discovery of novel protein-protein interactions.

PROTAC (Proteolysis-Targeting Chimera) Development

Dde Biotin-PEG4-Picolyl Azide serves as a valuable building block in the synthesis of PROTACs.^{[4][5][6][7]} PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.^{[4][5]} The azide group of the reagent can be used to conjugate it to a ligand for the target protein, while the biotin moiety can be used for purification or detection during the development and characterization of the PROTAC molecule.

Experimental Protocols

General Protocol for Labeling Alkyne-Modified Proteins with Dde Biotin-PEG4-Picolyl Azide

This protocol outlines the fundamental steps for conjugating **Dde Biotin-PEG4-Picolyl Azide** to an alkyne-containing protein using a copper-catalyzed click reaction.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **Dde Biotin-PEG4-Picolyl Azide**
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

- DMSO (for dissolving the azide reagent)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Prepare the Reagents:
 - Dissolve **Dde Biotin-PEG4-Picolyl Azide** in DMSO to a stock concentration of 10 mM.
 - Freshly prepare the sodium ascorbate solution.
 - Prepare a premix of CuSO₄ and THPTA by mixing them in a 1:5 molar ratio.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.
 - Add the **Dde Biotin-PEG4-Picolyl Azide** stock solution to achieve a final concentration typically in the range of 100-500 µM (a 10- to 50-fold molar excess over the protein is a good starting point).
 - Add the CuSO₄/THPTA premix to a final copper concentration of 50-100 µM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification:
 - Remove excess reagents and byproducts by purifying the labeled protein using size-exclusion chromatography, dialysis, or a suitable spin column.

- Verification:
 - Confirm successful labeling by methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.

Detailed Protocol for Pull-Down Assay and Cleavage

This protocol describes the enrichment of interacting proteins using the biotinylated bait protein and subsequent elution via Dde linker cleavage.

Materials:

- Biotinylated bait protein (prepared as described above)
- Cell lysate containing potential interacting proteins
- Streptavidin-coated magnetic beads or agarose resin
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Cleavage Buffer: 2% Hydrazine in PBS (prepare fresh)
- Quenching solution (e.g., acetone or an aldehyde-containing buffer)
- SDS-PAGE reagents and equipment for analysis

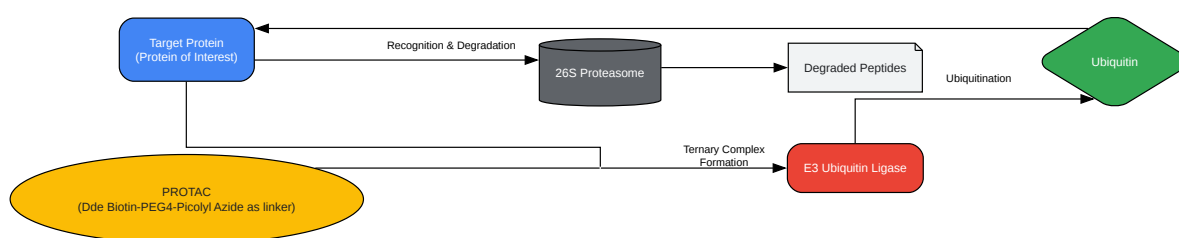
Procedure:

- Bead Preparation:
 - Wash the streptavidin beads three times with Wash Buffer to remove any preservatives.
- Capture of Bait Protein:
 - Incubate the washed beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for efficient binding.
 - Wash the beads three times with Wash Buffer to remove any unbound bait protein.

- Incubation with Lysate:
 - Add the cell lysate to the beads coated with the bait protein.
 - Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
- Washing:
 - Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.
- Cleavage and Elution:
 - After the final wash, resuspend the beads in the freshly prepared Cleavage Buffer (2% hydrazine in PBS).
 - Incubate for 1-2 hours at 37°C with gentle agitation. This step will cleave the Dde linker, releasing the bait protein and its interacting partners from the beads.
 - Separate the beads using a magnet or centrifugation and collect the supernatant containing the eluted protein complexes.
- Quenching (Optional but Recommended):
 - To neutralize any remaining hydrazine, which can interfere with downstream applications, add a quenching solution to the eluate.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
 - For protein identification, the eluate can be subjected to in-solution trypsin digestion followed by LC-MS/MS analysis.

Visualizing the PROTAC Mechanism

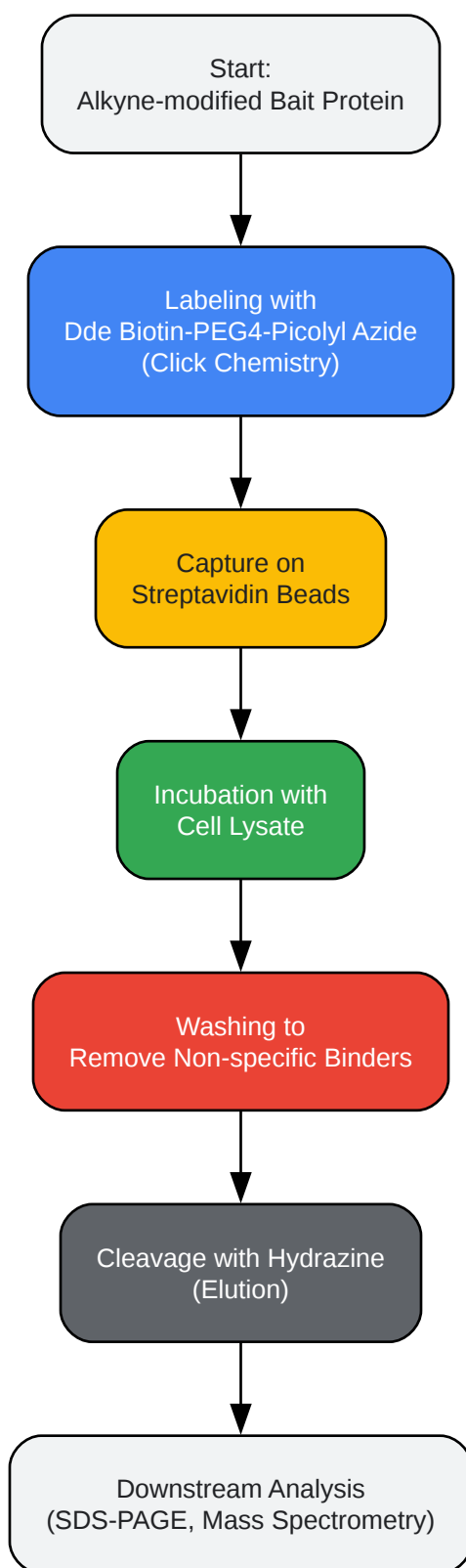
The use of **Dde Biotin-PEG4-Picolyl Azide** as a linker in PROTACs is central to their function. The following diagram illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system.



[Click to download full resolution via product page](#)

Caption: Mechanism of PROTAC-mediated protein degradation.

The following diagram illustrates a simplified experimental workflow for a pull-down assay using **Dde Biotin-PEG4-Picolyl Azide**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a pull-down assay.

This guide provides a foundational understanding of **Dde Biotin-PEG4-Picolyl Azide** for researchers and professionals in drug development. For specific applications, further optimization of the provided protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. precisepeg.com [precisepeg.com]
- 2. Dde Biotin-PEG4-Picolyl azide, CAS 2055048-42-3 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dde Biotin-PEG4-Picolyl azide - Ruixibiotech [ruixibiotech.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [A Technical Guide to Dde Biotin-PEG4-Picolyl Azide: Suppliers, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11828508#suppliers-of-dde-biotin-peg4-picolyl-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com